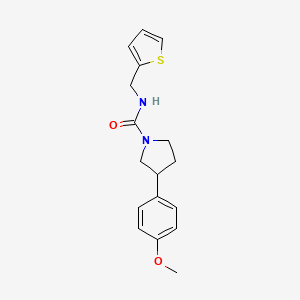
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, also known as MTMP, is a synthetic compound with potential applications in various scientific research fields. This compound is a pyrrolidine derivative and belongs to the class of psychoactive substances.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Interaction Studies
Discovery of Selective Kinase Inhibitors : One study describes the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This research highlights the process of optimizing enzyme potency and kinase selectivity through molecular modification, leading to the development of compounds with potential therapeutic applications (G. M. Schroeder et al., 2009).
Corrosion Inhibition Studies : Another study investigated thiazole-based pyridine derivatives for their corrosion inhibition performance on mild steel. This research is significant for its potential applications in materials science, demonstrating how chemical compounds can protect industrial materials from corrosion, which is crucial for extending the life span of metal-based structures (Turuvekere K. Chaitra et al., 2016).
Antitubercular and Antibacterial Activities : A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives were synthesized and shown to possess potent antitubercular and antibacterial activities. This highlights the compound's utility in developing new antimicrobial agents (S. Bodige et al., 2019).
Molecular Docking and DNA Binding : Research on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea explored its binding interactions with DNA and cytotoxicity against cancer cell lines, showcasing the compound's potential in medicinal chemistry for targeting specific biological pathways (Mushtaque et al., 2016).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-6-4-13(5-7-15)14-8-9-19(12-14)17(20)18-11-16-3-2-10-22-16/h2-7,10,14H,8-9,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJJDQYBBQWRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

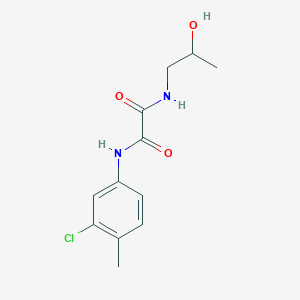
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
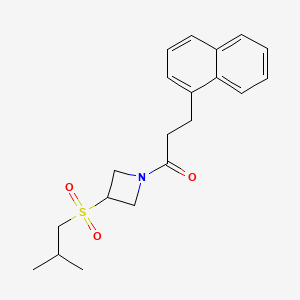
![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2578506.png)
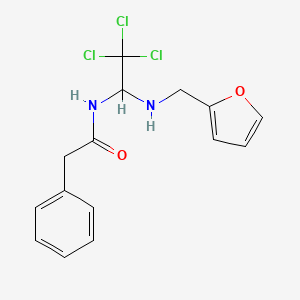
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
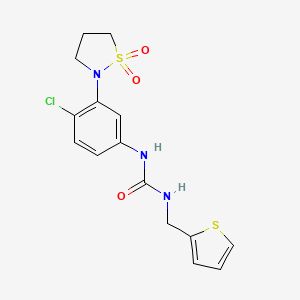
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)
![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)
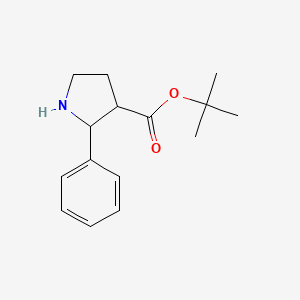
![1-[(4-iodophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2578514.png)